Product packaging for 1-[(Naphthalen-1-YL)methoxy]anthracene(Cat. No.:CAS No. 917985-34-3)

1-[(Naphthalen-1-YL)methoxy]anthracene

Cat. No.: B12610438
CAS No.: 917985-34-3
M. Wt: 334.4 g/mol
InChI Key: QIFNYLPOVZYWKF-UHFFFAOYSA-N
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Description

Contextualizing Anthracene (B1667546) and Naphthalene (B1677914) Derivatives in Polycyclic Aromatic Hydrocarbon Research

Polycyclic aromatic hydrocarbons are a class of organic compounds composed of multiple fused aromatic rings. nih.gov They are formed during the incomplete combustion of organic materials and are found in sources like coal tar and crude oil. mdpi.comscience.govyoutube.com Anthracene, with its three linearly fused benzene (B151609) rings, and naphthalene, with two fused rings, are fundamental examples of PAHs. nih.govpharmaguideline.com

Anthracene and its derivatives are renowned for their strong blue fluorescence under ultraviolet light, a property that has led to their use in scintillators for detecting high-energy particles and as UV tracers. pharmaguideline.comrroij.com The extended π-conjugation in anthracene facilitates efficient light absorption and electron delocalization, making it a critical component in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). rroij.comresearchgate.netresearchgate.net Researchers have extensively studied how modifying the anthracene core with different functional groups can fine-tune its electronic and photophysical properties for specific applications. mdpi.comresearchgate.net

Naphthalene, the simplest PAH, also possesses characteristic UV fluorescence and has been a foundational building block in the synthesis of dyes, resins, and other organic compounds. pharmaguideline.com In the context of advanced materials, naphthalene derivatives are explored for their potential in electronic applications. The interaction and combination of anthracene and naphthalene units within a single molecular structure can lead to novel properties, such as altered absorption and emission spectra, and unique charge transport characteristics. ijcesen.com Theoretical and experimental studies on systems containing both naphthalene and anthracene have been conducted to understand their electronic structure and potential for creating highly conductive molecular junctions. ijcesen.com

Significance of Ether-Linked Polycyclic Aromatic Systems in Advanced Organic Materials Science

In the realm of materials science, ether linkages are crucial for several reasons:

Solubility and Processability: The inclusion of ether chains can enhance the solubility of large, rigid PAH systems, which are often difficult to dissolve. This improved solubility is vital for the solution-based processing and fabrication of thin films for electronic devices.

Modulation of Electronic Properties: The oxygen atom in the ether linkage has lone pairs of electrons that can influence the electronic environment of the attached aromatic rings. While not part of the primary conjugation pathway, the ether group can affect the HOMO-LUMO energy levels and charge distribution of the molecule.

Structural Versatility: Ether synthesis methods, such as the Williamson ether synthesis, provide a reliable way to create both symmetrical and asymmetrical molecules, allowing for precise control over the final molecular architecture. youtube.comsolubilityofthings.com

The study of ether-linked PAHs is relevant to the development of materials for organic electronics, where the ability to tune molecular properties through synthetic chemistry is paramount. rsc.organr.fr These systems have potential applications in various optoelectronic devices due to their tailored photophysical and charge-transport properties. researchgate.netcore.ac.ukrsc.org

Data on Related Compounds

Table 1: Physicochemical Properties of Parent Compounds

Compound Formula Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C) Appearance
Naphthalene C₁₀H₈ 128.17 80.26 218 White crystalline solid

This table presents data for the parent compounds, Naphthalene and Anthracene, to provide context for the properties of the target molecule.

Table 2: Spectroscopic Properties of Parent Compounds

Compound Absorption Max (nm) Emission Max (nm)
Naphthalene ~221, 275, 311 ~321, 335

This table shows the characteristic absorption and emission wavelengths for Naphthalene and Anthracene. The linkage of these chromophores would be expected to produce a more complex spectrum for 1-[(Naphthalen-1-YL)methoxy]anthracene. mdpi.comijcesen.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H18O B12610438 1-[(Naphthalen-1-YL)methoxy]anthracene CAS No. 917985-34-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

917985-34-3

Molecular Formula

C25H18O

Molecular Weight

334.4 g/mol

IUPAC Name

1-(naphthalen-1-ylmethoxy)anthracene

InChI

InChI=1S/C25H18O/c1-2-9-20-16-24-21(15-19(20)8-1)11-6-14-25(24)26-17-22-12-5-10-18-7-3-4-13-23(18)22/h1-16H,17H2

InChI Key

QIFNYLPOVZYWKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC4=CC5=CC=CC=C5C=C43

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Techniques for Elucidating Molecular Structure and Electronic States

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-[(Naphthalen-1-YL)methoxy]anthracene, both ¹H and ¹³C NMR would be crucial for confirming its successful synthesis and for the unambiguous assignment of all proton and carbon signals.

In the ¹H NMR spectrum, the aromatic protons of the anthracene (B1667546) and naphthalene (B1677914) rings are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns would be complex due to the extensive spin-spin coupling between adjacent protons on the aromatic rings. The protons of the anthracene moiety would likely exhibit chemical shifts influenced by the position of the methoxy (B1213986) substituent. Similarly, the protons on the naphthalene ring would show distinct signals based on their proximity to the methoxy linkage. A key diagnostic signal would be the methylene protons (-CH₂-) of the methoxy bridge, which are expected to appear as a singlet in the range of 5.0 to 5.5 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The aromatic carbons of both the anthracene and naphthalene rings would resonate in the region of 110 to 140 ppm. The carbon atom of the methylene group in the methoxy bridge is anticipated to have a chemical shift in the range of 60 to 70 ppm.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Functional Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Anthracene Aromatic Protons 7.0 - 9.0 110 - 140
Naphthalene Aromatic Protons 7.0 - 9.0 110 - 140
Methylene (-CH₂-) Protons 5.0 - 5.5 60 - 70

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The FTIR spectrum of this compound would be dominated by absorptions arising from the aromatic C-H and C=C bonds, as well as the C-O stretching of the ether linkage.

The aromatic C-H stretching vibrations are expected to appear as a series of sharp bands in the region of 3100-3000 cm⁻¹. The characteristic C=C stretching vibrations of the anthracene and naphthalene aromatic rings would be observed in the 1600-1450 cm⁻¹ region. A key feature for confirming the presence of the methoxy bridge would be the strong C-O stretching vibration, which is expected to appear in the range of 1260-1000 cm⁻¹. Specifically, an aryl-alkyl ether like this would likely show a strong, characteristic C-O-C asymmetric stretching band around 1250 cm⁻¹ and a symmetric stretching band near 1040 cm⁻¹.

Expected FTIR Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aromatic C=C Stretch 1600 - 1450
C-O-C Asymmetric Stretch ~1250
C-O-C Symmetric Stretch ~1040
Aromatic C-H Out-of-Plane Bending 900 - 675

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions of the anthracene and naphthalene chromophores. Both anthracene and naphthalene are known to exhibit characteristic absorption bands in the UV region due to π-π* transitions.

Anthracene typically displays a series of well-defined vibronic absorption bands. The absorption spectrum of naphthalene also shows characteristic peaks at shorter wavelengths. mdpi.com The presence of the methoxy group, an auxochrome, attached to the anthracene moiety is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted anthracene. This is due to the electron-donating nature of the oxygen atom, which extends the conjugation of the π-electron system.

Expected UV-Vis Absorption Characteristics for this compound

Chromophore Expected Absorption Region Effect of Methoxy Group
Anthracene Multiple bands in the UV region Bathochromic (red) shift
Naphthalene Characteristic bands in the UV region Minimal direct effect

Photoluminescence Spectroscopy for Emission Characteristics

Photoluminescence spectroscopy investigates the emission of light from a molecule after it has absorbed photons. Both anthracene and naphthalene are known to be fluorescent. The fluorescence spectrum of this compound would likely be dominated by the emission from the anthracene fluorophore, as it generally has a higher fluorescence quantum yield and its absorption occurs at longer wavelengths.

Similar to the absorption spectrum, the emission spectrum of the anthracene moiety is expected to be red-shifted due to the methoxy substituent. The spectrum would likely exhibit a characteristic vibronic structure. The naphthalene moiety might also contribute to the emission, or energy transfer from the excited naphthalene to the anthracene core could occur, leading to sensitized fluorescence from the anthracene.

Expected Photoluminescence Characteristics for this compound

Fluorophore Expected Emission Characteristics
Anthracene Structured emission spectrum, red-shifted due to methoxy group
Naphthalene Potential for its own emission or energy transfer to anthracene

Raman Spectroscopy for Vibrational Activity and Electron-Vibrational Coupling

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. The Raman spectrum of this compound would provide information on the non-polar bonds and symmetric vibrations within the molecule. The aromatic ring breathing modes of both the anthracene and naphthalene skeletons are expected to give rise to strong Raman signals.

The C=C stretching vibrations of the aromatic rings would also be prominent in the Raman spectrum. Due to the large polarizability of the extended π-electron systems in anthracene and naphthalene, these signals are expected to be intense. The C-H stretching and bending vibrations would also be observable.

Expected Raman Shifts for this compound

Vibrational Mode Expected Raman Shift Range (cm⁻¹)
Aromatic Ring Breathing ~1000 and ~1400
Aromatic C=C Stretch 1600 - 1500
Aromatic C-H Stretch 3100 - 3000

Time-Resolved Spectroscopy for Excited State Dynamics (e.g., Femtosecond Transient Absorption Spectroscopy)

Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are powerful tools for investigating the dynamics of excited electronic states. For this compound, this technique could be used to study processes such as intersystem crossing, internal conversion, and energy transfer between the naphthalene and anthracene moieties.

Upon photoexcitation, the molecule would be promoted to an excited singlet state. Transient absorption spectroscopy could monitor the decay of this state and the formation of any transient species, such as triplet states or charge-separated states. The kinetics of these processes would provide valuable information on the photophysical properties of the molecule and how the linkage of the two aromatic systems influences their excited-state behavior.

Expected Excited State Dynamics for this compound

Process Expected Timescale Information Gained
Internal Conversion Picoseconds to nanoseconds Rate of non-radiative decay
Intersystem Crossing Nanoseconds to microseconds Efficiency of triplet state formation
Energy Transfer (Naphthalene to Anthracene) Picoseconds Pathway of excited state deactivation

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

No experimental mass spectrometry data, including molecular ion peak or fragmentation patterns for this compound, were found in the reviewed literature. Such data would be essential for confirming the compound's molecular weight and providing insights into its structural stability and decomposition pathways under ionization.

Microscopic and Imaging Techniques for Morphological and Local Properties

Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties

There are no published AFM studies on thin films or single crystals of this compound. Consequently, information regarding its surface topography, roughness, and mechanical properties at the nanoscale is not available.

Scanning Electron Microscopy (SEM) for Morphology Analysis

No SEM micrographs of this compound have been published, which would otherwise provide information on the morphology, crystal habits, or microstructural features of the material.

Transmission Electron Microscopy (TEM) for Microstructure Investigation

Similarly, the absence of TEM studies means there is no data on the internal microstructure, crystalline defects, or nanoscale ordering of this specific compound.

Scanning Probe Microscopies (SPM) for Local Electrical and Electronic Characterization

Advanced SPM techniques such as Kelvin Probe Force Microscopy (KPFM) and Current-Sensing AFM (CS-AFM) have not been applied to this compound, according to available literature. Therefore, its local electronic properties, such as work function, surface potential, and conductivity variations at the nanoscale, remain uncharacterized.

X-ray Diffraction (XRD) for Crystalline Structure and Molecular Packing

No XRD data, including single-crystal or powder diffraction patterns, for this compound could be located. This information would be fundamental for determining its crystal system, space group, unit cell dimensions, and the arrangement of molecules in the solid state.

This comprehensive review underscores a significant gap in the scientific exploration of this particular naphthalene-anthracene derivative. While the synthesis of such a compound is conceivable through established etherification reactions, its detailed characterization using advanced analytical techniques has not been reported in the accessible scientific domain. This presents a potential opportunity for future research to synthesize and thoroughly analyze this compound, thereby contributing new knowledge to the field of materials chemistry and condensed matter physics.

Computational Chemistry and Electronic Structure Insights

Quantum Chemical Methods for Molecular and Electronic Structure Investigations

Quantum chemical methods are indispensable tools for predicting the molecular and electronic properties of novel compounds. However, no specific studies applying these methods to 1-[(Naphthalen-1-YL)methoxy]anthracene were found.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method for determining the ground-state electronic structure and properties of molecules. researchgate.netresearchgate.net It is commonly used to optimize molecular geometries and calculate properties for related molecules like naphthalene (B1677914) and anthracene (B1667546). ijcesen.commdpi.comresearchgate.net For instance, DFT has been employed to study the ground state of anthracene-based dyes and other derivatives to understand their structural stability. researchgate.netresearchgate.net Without specific research on this compound, its optimized geometry, bond lengths, and angles remain undetermined.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Calculations

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for investigating the electronic excited states of molecules, allowing for the prediction of UV-vis absorption spectra and other photophysical properties. aps.orgnih.gov It has been successfully applied to analyze the excitation energies of radical cations of naphthalene and anthracene and to compare theoretical spectra with experimental data for related compounds. researchgate.netnih.govosti.gov The application of TD-DFT would be crucial to understanding the photochemistry of this compound, but such a study has not been published.

Ab Initio Approaches and High-Level Correlation Methods

Ab initio methods, which are based on first principles without empirical parameters, provide a high level of accuracy for electronic structure calculations. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, as well as multiconfigurational approaches like CASSCF, are used for precise calculations, especially for excited states and complex electronic phenomena in aromatic systems like naphthalene and anthracene. huji.ac.ilnih.govresearchgate.net These high-level methods could offer deep insights into the electronic behavior of this compound, but the necessary computational studies are absent from the literature.

Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics and Gaps

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior, reactivity, and optical properties. irjweb.comsciencepg.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with chemical stability and the energy of the lowest electronic transition. irjweb.comnih.gov

For related aromatic systems, the HOMO and LUMO are typically π-orbitals delocalized across the fused rings. researchgate.netresearchgate.net In anthracene and naphthalene, the HOMO-LUMO gap is a key factor determining their electronic and optical characteristics. nih.govsamipubco.com The introduction of a methoxy (B1213986) linker and the combination of the two different polycyclic systems in this compound would uniquely influence the energies and spatial distribution of these orbitals. However, without specific calculations, any discussion of the HOMO-LUMO energetics for this compound would be purely speculative.

Prediction of Electronic Transitions and Spectroscopic Signatures

The prediction of electronic transitions is essential for interpreting experimental UV-vis spectra and understanding a molecule's interaction with light. researchgate.net Computational methods like TD-DFT allow for the calculation of transition energies, oscillator strengths, and the nature of the excitations (e.g., π-π* transitions). researchgate.netnih.gov Studies on naphthalene and anthracene have assigned their characteristic absorption bands to specific electronic transitions between molecular orbitals. huji.ac.ilresearchgate.net The unique electronic structure of this compound, resulting from the combination of the two chromophores, is expected to produce a distinct spectroscopic signature. Regrettably, no theoretical predictions or experimental spectra for this compound are available to be analyzed.

Theoretical Simulation of Charge Transport Mechanisms

Theoretical simulations are vital for predicting the charge transport properties of organic materials, which is crucial for their application in electronic devices like OLEDs. arxiv.orgsigmaaldrich.com These simulations often involve calculating parameters such as reorganization energy and electronic coupling between adjacent molecules to estimate charge mobility. While anthracene and its derivatives are widely studied for their charge transport capabilities, there is no available research that simulates these mechanisms specifically for this compound.

Computational Design and Virtual Screening of Related Organic Materials

The rational design of novel organic materials with tailored electronic and optical properties, particularly those related to the structural motif of this compound, heavily relies on computational chemistry techniques. The core strategy involves the systematic in silico modification of a parent structure and the subsequent prediction of its properties using quantum-chemical methods. This approach allows for the rapid evaluation of a vast chemical space, identifying promising candidates for synthesis and experimental validation, thereby accelerating the materials discovery pipeline.

A cornerstone of this computational design process is Density Functional Theory (DFT), which is widely used to investigate the electronic structures of π-conjugated systems based on anthracene and naphthalene. jmaterenvironsci.com Researchers perform theoretical analyses of geometries and electronic properties to understand the effects of different substituents on the material's performance. jmaterenvironsci.com For instance, in the design of materials for organic solar cells (OSCs) and organic light-emitting diodes (OLEDs), key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and reorganization energies are crucial. jmaterenvironsci.comacs.org

Virtual screening is a powerful computational technique used to search large libraries of compounds for molecules that possess specific properties. nih.gov In the context of organic electronics, this involves screening databases of virtual compounds derived from parent structures like anthracene against a set of desired electronic parameters. For example, a virtual library of anthracene derivatives can be generated by introducing various electron-donating or electron-withdrawing groups at different positions on the aromatic core. jmaterenvironsci.com The electronic properties of each virtual compound are then calculated.

Studies on anthracene-based dyes for dye-sensitized solar cells (DSSCs) demonstrate this process effectively. Computational investigations using DFT and time-dependent DFT (TD-DFT) have been conducted on various anthracene derivatives to evaluate their potential as sensitizers. researchgate.netresearchgate.net These studies revealed that strategic structural modifications, such as the addition of specific functional groups or extending the π-conjugation, can significantly influence the material's properties. researchgate.netdoaj.org For example, adding a bromothiazole (BTZ) unit and changing alkyl to alkoxy chains in an anthracene dye was shown to reduce the energy gap, leading to a red-shift in absorption and improved light-harvesting capabilities. researchgate.netdoaj.org

The process of computational design and screening typically follows these steps:

Scaffold Selection: A core molecular structure, such as a 9,10-disubstituted anthracene, is chosen as the starting point. researchgate.net

Virtual Library Generation: A large number of derivatives are created in silico by adding different functional groups to the scaffold.

Property Calculation: High-throughput calculations, often using DFT, are performed to predict key properties for each derivative. acs.org

Screening and Selection: The virtual compounds are filtered based on predefined criteria (e.g., optimal HOMO/LUMO levels, high oscillator strength for light absorption).

In-depth Analysis: Promising candidates are subjected to more rigorous and computationally expensive calculations to validate their potential before moving to experimental synthesis. researchgate.net

The table below summarizes findings from computational studies on related anthracene derivatives, highlighting the impact of structural modifications on key electronic properties.

Compound/System Computational Method Key Findings Potential Application
Anthracene-based dyes with diphenylamine (B1679370) donorDFT/TD-DFTAddition of a BTZ acceptor and alkoxy chains reduces the energy gap and improves light-capturing ability. researchgate.netdoaj.orgDye-Sensitized Solar Cells (DSSCs)
9,10-bis(naphthyl)anthracene derivativesDFT/TD-DFTSubstituents influence reorganization energy and electronic coupling, affecting charge transport and recombination rates. acs.orgOrganic Light-Emitting Diodes (OLEDs)
Anthracene derivatives with pyrene (B120774) moietiesDFTA twisted conformation between anthracene and pyrene units interrupts π-conjugation, leading to deep-blue emission. rsc.orgOLEDs
Fused thiophene (B33073) modified anthracene dyesDFT/TD-DFTThe introduction of fused thiophene units leads to a broadened absorption spectrum and a significant redshift. researchgate.netDye-Sensitized Solar Cells (DSSCs)

This computational pre-screening significantly narrows down the number of candidate molecules, saving considerable time and resources that would otherwise be spent on synthesizing and testing unsuitable materials.

Integration of Machine Learning and Artificial Intelligence in Computational Material Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the computational discovery of organic materials, including those based on polycyclic aromatic hydrocarbons (PAHs) like naphthalene and anthracene. arxiv.orgastrobiology.com While traditional computational methods like DFT are powerful, they can be computationally expensive, especially for large molecules or high-throughput screening of extensive databases. ML and AI offer a pathway to overcome this limitation by building predictive models that learn from existing data. arxiv.org

In this paradigm, data generated from quantum chemical calculations (like DFT) or experimental measurements are used to train ML models. arxiv.org Once trained, these models can predict the properties of new, unseen molecules almost instantaneously, bypassing the need for costly calculations. youtube.com This synergy between generative AI and regression models provides a robust solution for predicting material properties. nih.gov

A common workflow for ML-driven material discovery involves:

Data Generation: A dataset is created containing molecular structures and their corresponding properties. For PAHs, this could include electronic properties, absorption spectra, or stability metrics calculated via DFT for thousands of compounds. arxiv.orgastrobiology.com

Featurization: Molecules are converted into machine-readable formats, known as molecular descriptors or fingerprints. For instance, the extended-connectivity fingerprint (ECFP) can describe the chemical structure by identifying various molecular fragments. arxiv.orgastrobiology.com

Model Training: An ML algorithm, such as a random forest or a neural network, is trained on the featurized data to learn the relationship between a molecule's structure and its properties. arxiv.orgnih.gov Random forest models have proven particularly effective in identifying the effects of PAHs on bacterial communities and in determining which molecular substructures are responsible for specific infrared emission features. arxiv.orgastrobiology.comnih.gov

Prediction and Screening: The trained model is then used to predict the properties of a vast library of candidate molecules, enabling ultra-fast virtual screening.

Active Learning: In more advanced workflows, the ML model can actively suggest which new molecules to calculate with DFT to most efficiently improve its predictive accuracy, creating a closed-loop discovery cycle.

Recent studies highlight the power of this approach. For example, ML models have been trained on the spectra of over 14,000 PAHs to identify the specific molecular substructures responsible for their infrared (IR) emission features. arxiv.orgastrobiology.com This provides fundamental insights that can guide the design of new molecules with desired spectroscopic properties. arxiv.orgastrobiology.com Similarly, ML-based molecular dynamics can calculate the anharmonic IR spectra of large PAHs with an accuracy comparable to quantum chemistry but at a fraction of the computational cost. arxiv.org

The table below presents examples of how ML and AI are being applied in the discovery and analysis of organic materials related to PAHs.

Application Area ML/AI Technique Dataset Key Outcome
Infrared Spectroscopy Random Forest14,124 PAHs with calculated IR spectraIdentified molecular fragments responsible for specific mid- and far-infrared emission bands. arxiv.orgastrobiology.com
Anharmonic Spectra Calculation ML Molecular Dynamics (MLMD)1,704 PAHs from NASA Ames PAH IR DatabaseAchieved accuracy comparable to conventional quantum calculations at a significantly lower computational cost. arxiv.org
Environmental Analysis Random Forest1,924 environmental samples with 16S rRNA sequencing dataPredicted potential PAH-degrading bacteria and identified biomarkers that respond to PAH contamination. nih.gov
Food Safety Bayesian Echo State Network (Bayes-ESN)Spectral and chemical data of roasted lambDeveloped a robust model for predicting the levels of PAHs in roasted meat, overcoming data scarcity issues. nih.gov
Property Prediction AI Agent (ReAct architecture with GPT-4)Scientific literature and a surrogate transformer modelAn AI agent can suggest new metal-organic framework candidates with desired properties by reading literature and running on-the-fly simulations. youtube.com

The integration of AI, particularly with large language models (LLMs) and generative architectures, represents the next frontier. AI agents can now be designed to read scientific literature, formulate hypotheses for designing new materials, and then use ML models to test these hypotheses in silico, creating a fully autonomous discovery platform. youtube.com This approach promises to further accelerate the design and development of next-generation organic materials based on complex scaffolds like this compound.

Photophysical and Photochemical Processes

Light Absorption and Emission Mechanisms

Absorption of UV radiation by either the naphthalene (B1677914) or anthracene (B1667546) chromophore leads to the population of excited singlet states. Due to the extended π-conjugation, anthracene absorbs at longer wavelengths than naphthalene. mdpi.com In such bichromophoric systems, selective excitation of the naphthalene moiety (the energy donor) can lead to intramolecular energy transfer to the anthracene moiety (the energy acceptor), which has lower-lying excited states.

Singlet and Triplet State Energetics and Interconversions

The energy levels of the singlet (S) and triplet (T) states of the individual chromophores are crucial for determining the photophysical pathways. For the parent compounds, the ordering of the lowest excited singlet states (S₁ and S₂) is reversed: in naphthalene, the S₁ state is of ¹Lₐ type, while in anthracene, the S₁ state is of ¹Lₐ type. acs.orgnih.gov This difference influences their respective fluorescence properties and the rates of intersystem crossing (ISC) to the triplet manifold.

In the linked compound, the relative energies of the local S₁ and T₁ states of naphthalene and anthracene would dictate the efficiency and direction of energy transfer. It is energetically favorable for energy to transfer from the excited naphthalene unit to the anthracene unit. The interconversion between singlet and triplet states (intersystem crossing) is a key process that populates the triplet manifold, from which phosphorescence or photochemical reactions can occur. The rate of ISC is known to be site-dependent in different molecular environments. sci-hub.se

Table 1: Representative Excited State Energies for Parent Chromophores Note: These are general values for the parent compounds and would be modified by the linkage and solvent environment in 1-[(Naphthalen-1-YL)methoxy]anthracene. Data for the specific compound is not available.

ChromophoreS₁ Energy (approx. eV)T₁ Energy (approx. eV)
Naphthalene3.972.63
Anthracene3.311.83

Fluorescence and Phosphorescence Pathways

Fluorescence is the radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀). In this compound, fluorescence is expected to be dominated by the anthracene moiety, even when the naphthalene moiety is initially excited, due to efficient intramolecular energy transfer. The fluorescence quantum yield of anthracene itself is typically high, although this can be quenched by various processes. sci-hub.se

Phosphorescence, emission from the lowest triplet state (T₁) to the ground state, is a much slower process due to its spin-forbidden nature. mdpi.comlibretexts.org It is typically observed at lower energies (longer wavelengths) than fluorescence and often requires low temperatures and the absence of quenchers to be detectable. For anthracene, phosphorescence is a well-studied phenomenon, though its intensity is highly dependent on the molecular matrix. sci-hub.se The specific phosphorescence characteristics of the title compound have not been reported.

Excited State Dynamics and Relaxation Pathways

Internal Conversion and Intersystem Crossing

Internal conversion (IC) is a non-radiative transition between electronic states of the same spin multiplicity (e.g., S₂ → S₁). It is typically a very fast process, occurring on a picosecond timescale, and is responsible for the rapid population of the lowest excited singlet state. libretexts.org

Intersystem crossing (ISC) is a non-radiative transition between states of different spin multiplicity (e.g., S₁ → T₁). This spin-forbidden process is made possible by spin-orbit coupling and is crucial for populating the triplet state. The efficiency of ISC versus fluorescence from the S₁ state is a key branching point in the de-excitation pathway. In studies of related bichromophoric systems, the ISC rate has been shown to be dependent on the conformation and the relative orientation of the two chromophores, which can be influenced by the linker. sci-hub.seresearchgate.net

Vibrational Relaxation and Electron-Vibrational Coupling

Within any given electronic state, the molecule possesses a set of vibrational energy levels. Following internal conversion or intersystem crossing, the molecule is often in a vibrationally "hot" state. It quickly dissipates this excess vibrational energy to the surrounding solvent molecules, a process known as vibrational relaxation, until it reaches thermal equilibrium at the lowest vibrational level of that electronic state. The coupling between electronic states and vibrational modes (vibronic coupling) is fundamental to understanding the rates of non-radiative transitions. rsc.org

Photochemical Reactivity of Anthracene and Naphthalene Moieties

The excited states of anthracene and naphthalene can undergo various chemical reactions. The most well-known photochemical reaction of anthracene is the [4π+4π] photodimerization, where an excited anthracene molecule reacts with a ground-state molecule to form a dimer. mdpi.com This can occur intramolecularly in linked systems if the linker allows the anthracene rings to adopt a suitable face-to-face conformation.

Both naphthalene and anthracene can react with singlet oxygen, produced via energy transfer from the triplet state of the chromophore to ground-state molecular oxygen (O₂), to form endoperoxides. nsf.gov The reactivity of the individual moieties in this compound would depend on the lifetime of their respective triplet states and their accessibility to reactants. Studies on related systems have investigated the use of anthracene derivatives as traps for singlet oxygen. nsf.gov However, specific studies on the photochemical reactivity of this compound are absent from the literature.

Photoisomerization and Photodimerization Processes

The photodimerization of anthracene and its derivatives is a well-documented photochemical reaction that occurs via a [4+4] photocycloaddition. mdpi.com This reaction is typically initiated from the singlet excited state of the anthracene molecule. rsc.orgnih.gov Upon irradiation, an excited anthracene monomer can react with a ground-state monomer to form a dimer. nih.gov For 9-substituted anthracenes, this intermolecular reaction often leads to the formation of head-to-tail photodimers. researchgate.net

In bichromophoric systems where anthracene and naphthalene units are linked, both intramolecular cyclomerization and intermolecular photodimerization can occur. rsc.org Studies on systems with a three-carbon chain linking the 9-anthryl and 1-naphthyl groups show that direct photolysis in a degassed solution yields both the intramolecular [4+4] cycloadduct (cyclomer) and the intermolecular head-to-tail anthracene dimer. rsc.org The formation of these products proceeds via the singlet excited state, as sensitization with a triplet sensitizer (B1316253) (biacetyl) did not result in either cyclomerization or dimerization. rsc.org

While photoisomerization can occur in some anthracene derivatives, particularly those with bulky substituents at the 9,10-positions which can form Dewar isomers, another common process for anthracene-based acylhydrazone derivatives is E-Z isomerization around the –C=N– bond upon irradiation. lookchem.comrsc.org This latter process is distinct from the photodimerization of the anthracene core. rsc.org For this compound, the primary photoreactions are expected to be dominated by the characteristic cycloaddition of the anthracene moiety. The thermal stability of the resulting photodimers can be challenging to study in the condensed state due to the crystallinity of the dimers, which can stabilize them and slow initial dissociation rates. nih.gov

Photoinduced Electron Transfer (PET) Phenomena

Photoinduced electron transfer (PET) is a critical process in bichromophoric molecules where one moiety acts as an electron donor and the other as an acceptor. In systems containing anthracene and naphthalene, PET can lead to fluorescence quenching and the formation of charge-separated states. researchgate.net For instance, in certain N-aryl-1,8-naphthalimide systems, fluorescence quenching occurs via PET from an electron-rich aryl group to the electron-deficient naphthalimide ring in the excited state. researchgate.net

In donor-acceptor dyads, such as those linking julolidine (B1585534) to anthracene, the primary mechanism for triplet state formation after photoexcitation can be a spin-orbit, charge-transfer intersystem crossing (SOCT-ISC) process. acs.org This mechanism's efficiency is dependent on the degree of charge transfer between the donor and acceptor. acs.org Similarly, in anthracene-naphthalenediimide dyads, photoexcitation leads to fast charge separation. dntb.gov.ua

For this compound, the naphthalene and anthracene moieties can act as donor and acceptor, respectively. The feasibility and direction of PET would depend on the redox potentials of the two chromophores and the solvent polarity. In many donor-acceptor systems, PET from a donor to an excited-state acceptor is a key de-excitation pathway.

Singlet Oxygen Generation and Reactions

Anthracene and its derivatives are known to react with singlet oxygen (¹O₂). mdpi.com This reaction is a significant pathway, especially since oxygen is abundant in most environments. mdpi.com The process typically involves energy transfer from the triplet excited state of the anthracene derivative to ground-state molecular oxygen (³O₂), generating highly reactive ¹O₂. mdpi.com This singlet oxygen can then react with the ground-state anthracene molecule in a [4+2] cycloaddition reaction to form a stable endoperoxide. nih.govnih.gov

A study on anthracene derivatives bearing a -CH₂O-R group at the 9-position—a structure analogous to this compound—revealed an unprecedented photolysis reaction upon UV irradiation in the presence of air. nih.gov The reaction proceeds in three steps:

Conversion of the anthracene derivative to its corresponding endoperoxide intermediate. nih.gov

Decomposition of the endoperoxide to regenerate the starting compound and also form 9-anthraldehyde (B167246). nih.gov

Further oxidation of 9-anthraldehyde to anthraquinone. nih.gov

This capacity for certain anthracene derivatives to act as ¹O₂ acceptors makes them useful for studying the biological and chemical effects of this reactive oxygen species. rsc.orgfrontiersin.org The reversibility of endoperoxide formation in some systems allows for the controlled release of singlet oxygen upon thermal or photo-stimulation. nih.gov

Interchromophoric Energy Transfer Mechanisms

In bichromophoric molecules containing both naphthalene and anthracene, intramolecular energy transfer is a key photophysical process. Typically, energy transfer occurs from the chromophore with the higher-energy excited state to the one with the lower-energy excited state. Naphthalene absorbs at higher energies (shorter wavelengths) than anthracene. mdpi.com Therefore, upon selective excitation of the naphthalene moiety in a linked naphthalene-anthracene system, efficient intramolecular energy transfer to the anthracene moiety is expected.

Studies of photochemical reactions in bichromophoric systems with linked 9-anthryl and 1-naphthyl groups have shown that the reactivity is influenced by the interaction between the two chromophores. rsc.org The presence of the naphthyl group can affect the cyclomerization efficiency of the anthracene part. rsc.org The mechanism of energy transfer is often governed by the Förster resonance energy transfer (FRET) or Dexter electron exchange mechanisms, depending on the distance and orbital overlap between the chromophores.

Environmental Photochemistry and Degradation Pathways

The environmental fate of polycyclic aromatic hydrocarbons (PAHs) like anthracene and its derivatives is heavily influenced by photochemical reactions. nih.gov Photodegradation is a primary pathway for the transformation of these compounds in aquatic and atmospheric environments. nih.gov

Homogeneous and Heterogeneous Photoreactions

The photodegradation of PAHs can occur through different mechanisms depending on the environmental medium. nih.gov

Homogeneous photoreactions take place when the compound is dissolved in a bulk phase, such as water or organic solvents. nih.gov In aqueous solutions, the photodegradation of anthracene can be initiated by direct absorption of sunlight. nih.govnih.gov

Heterogeneous photoreactions occur at interfaces, for example, when PAHs are adsorbed onto particulate matter like soot or fly ash. nih.govacs.org The degradation rate and products can differ significantly on surfaces compared to in solution. acs.org For instance, the photocatalytic degradation of anthracene and naphthalene can be achieved using semiconductor nanoparticles like ZnO under solar irradiation. rsc.org

Structure Property Relationships and Molecular Engineering

Influence of Molecular Conformation and Geometrical Parameters on Electronic Structure

The electronic structure of molecules derived from naphthalene (B1677914) and anthracene (B1667546) is highly sensitive to their three-dimensional arrangement. The relative orientation of the naphthalene and anthracene rings in 1-[(Naphthalen-1-YL)methoxy]anthracene is a critical determinant of its electronic properties. The flexible ether linkage allows for a range of conformations, from extended to more compact, folded structures. This conformational freedom can significantly impact the degree of electronic communication between the two aromatic systems.

In a related compound, (E)-1-(4-Methoxyanthracen-1-yl)-2-phenyldiazene, the molecule adopts a relatively planar conformation, with the phenyl ring inclined to the anthracene mean plane by only 6.43 (10)°. researchgate.net This planarity facilitates π-electron delocalization across the molecule. For this compound, the dihedral angle between the naphthalene and anthracene moieties will similarly dictate the extent of π-orbital overlap. A smaller dihedral angle would promote stronger electronic coupling, potentially leading to red-shifted absorption and emission spectra.

Theoretical studies on crystalline naphthalene and anthracene have shown that the chemical bond is influenced by both intramolecular and intermolecular interactions. researchgate.net Density functional theory (DFT) calculations reveal that upon crystal formation, there is a redistribution of electron density, with some carbon atoms becoming positively charged compared to the isolated molecule. researchgate.netacs.org For this compound, the specific bond lengths and angles, particularly around the ether linkage and its attachment points to the aromatic rings, will fine-tune the electronic energy levels. For instance, in a similar molecular structure, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, DFT calculations have been used to determine the optimized geometry and predict vibrational frequencies. nih.gov

The electronic states of the parent molecules, naphthalene and anthracene, also provide a basis for understanding the derivative. In both naphthalene and anthracene, the lowest singlet excited states, S₁ and S₂, are of ¹Lₐ and ¹Lₑ type, with their energy ordering being reversed between the two molecules. nih.govacs.org The S₁ state in anthracene is the ¹Lₐ state, which is dominated by the HOMO → LUMO excitation. nih.govacs.org The presence of the (naphthalen-1-yl)methoxy substituent will perturb these electronic states, influencing the energy and nature of the electronic transitions.

Table 1: Comparison of Geometrical and Electronic Parameters in Related Compounds

Compound/SystemKey Geometrical FeatureImpact on Electronic StructureReference
(E)-1-(4-Methoxyanthracen-1-yl)-2-phenyldiazenePhenyl ring inclined 6.43° to anthracene planeFacilitates π-electron delocalization researchgate.net
Crystalline Naphthalene and AnthraceneSpecific lattice parametersRedistribution of electron density upon crystallization researchgate.netacs.org
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenoneOptimized bond lengths and angles via DFTDetermines HOMO-LUMO energy gap nih.gov

Role of Conjugation Length and Bond Alternation in Optoelectronic Behavior

The extent of the π-conjugated system is a primary factor in determining the optoelectronic properties of organic molecules. As the conjugation length increases in the acene series (benzene, naphthalene, anthracene, etc.), the HOMO-LUMO gap decreases, leading to a bathochromic (red) shift in the absorption and emission spectra. mdpi.com While the naphthalene and anthracene rings in this compound are not directly fused, the ether linkage can facilitate through-space or through-bond electronic interactions, effectively creating a larger electronic entity.

The degree of bond length alternation (BLA), the difference in length between adjacent carbon-carbon bonds in the aromatic rings, is another crucial parameter. In aromatic systems, lower BLA is associated with more effective π-electron delocalization and a smaller band gap. In the ground state of naphthalene, the bond lengths at the double bond positions are approximately 1.36 Å, while single bond positions are around 1.40 Å. pharmaguideline.com Any structural changes that reduce this alternation will enhance the electronic coupling and affect the optoelectronic properties.

In a computational study of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, the HOMO-LUMO transition was identified as a π-π* transition, with electron density transfer from the ethylenic bridge and naphthalene ring to the phenyl ring region. nih.gov This highlights how different parts of a conjugated system contribute to the electronic transitions. For this compound, the nature of the frontier molecular orbitals will be a hybrid of the orbitals of the two parent aromatic systems, modulated by the methoxy (B1213986) bridge. The extent of this hybridization will determine the charge transfer character of the excitations and, consequently, the photophysical properties.

The concept of excited-state aromaticity also comes into play. Upon photoexcitation, the aromatic character of the naphthalene and anthracene rings can change. nih.govacs.org For instance, the S₁ state of anthracene is considered aromatic, while the S₂ state is antiaromatic. acs.org These changes in electronic distribution and geometry in the excited state are fundamental to the observed photoluminescence and can be influenced by the substituent.

Table 2: HOMO-LUMO Gaps and Transition Natures for Related Systems

SystemHOMO-LUMO Gap (Calculated)Nature of TransitionKey Influencing FactorReference
Anthracene~3.8 eV (Experimental)π-πConjugated system of three fused rings pharmaguideline.com
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenoneNot specifiedπ-π (Charge transfer character)Delocalization across propenone bridge nih.gov
Substituted AnthracenesVaries with substituent (up to 0.5 eV decrease)Modulated π-π*Electron-donating/withdrawing nature of substituent nih.gov

Substituent Effects on Optical and Electronic Properties

Substituents play a powerful role in tuning the photophysical properties of chromophores like anthracene. The (naphthalen-1-yl)methoxy group in the target compound can be considered a substituent on the anthracene core. A comprehensive study on substituted anthracenes using DFT has shown that both electron-donating and electron-withdrawing groups lead to a red-shift in the absorption energy. nih.gov

The position of the substituent is also critical. In the case of this compound, the substitution is at the 1-position. The effect of substituents on the oscillator strength, which relates to the intensity of the absorption, depends on their position relative to the transition dipole moment of the excited state. nih.gov For anthracene, the lowest energy bright state (¹Lₐ) has a transition dipole moment along the short axis of the molecule. Substituents placed along this axis tend to increase the oscillator strength. nih.gov

The methoxy group (-OCH₃) is generally considered an electron-donating group due to the lone pairs on the oxygen atom, which can participate in resonance. In a study of 2,6-dialkoxy-9,10-anthraquinones, a bathochromic shift was observed in the absorption spectra with the introduction of alkoxy substituents. researchgate.net Similarly, in a study of aurone (B1235358) derivatives, a methoxy substituent was found to destabilize the HOMO/LUMO energies, leading to an increase in the HOMO-LUMO gap in that particular system. researchgate.net However, for anthracene derivatives, electron-donating groups typically decrease the gap. nih.gov The (naphthalen-1-yl) part of the substituent is primarily a large π-system, which can also significantly perturb the electronic structure of the anthracene core.

Computational studies on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone showed that in the LUMO, negative charges are localized on the oxygen atom of the ethylenic bridge, and charges are also located on the phenyl ring, indicating the influence of the methoxy group on the electron distribution. nih.gov

Table 3: Effect of Substituents on the Absorption Properties of Anthracene

Substituent TypePosition on AnthraceneEffect on Absorption EnergyEffect on Oscillator StrengthReference
Electron-donating (e.g., -NH₂)1, 2, or 9Red-shiftIncrease (if aligned with transition dipole) nih.gov
Electron-withdrawing (e.g., -NO₂)1, 2, or 9Red-shiftIncrease (if aligned with transition dipole) nih.gov
Long-chain conjugated groups1, 2, or 9Significant red-shiftSignificant increase nih.gov
Alkoxy group2, 6 (on anthraquinone)Bathochromic shiftNot specified researchgate.net

Interplay of Intramolecular and Intermolecular Interactions in Solid-State Materials

In the solid state, both intramolecular and intermolecular interactions are crucial in defining the material's properties. For this compound, intramolecular interactions, such as those between the naphthalene and anthracene moieties, can lead to phenomena like intramolecular energy transfer. acs.org

Intermolecular interactions, including π-π stacking and C-H···π interactions, dictate the crystal packing. These interactions can lead to the formation of aggregates, such as excimers (excited-state dimers), which have distinct photophysical properties compared to the isolated molecule. mdpi.com Excimers typically exhibit broad, structureless, and red-shifted emission. mdpi.com The crystal structure of a related compound, (E)-1-(4-Methoxyanthracen-1-yl)-2-phenyldiazene, reveals the presence of C-H···π and weak π-π interactions that link the molecules into two-dimensional networks. researchgate.net The propensity of this compound to form such interactions will depend on its molecular shape and the distribution of electron density.

The study of crystalline naphthalene and anthracene has established that the chemical bond in molecular crystals is formed under the influence of both intramolecular and intermolecular forces. researchgate.net The formation of such crystals leads to a redistribution of electron density. researchgate.netacs.org This interplay is fundamental to the charge transport properties of organic semiconductors. The molecular packing adopted by this compound in the solid state will therefore be a key determinant of its potential utility in electronic devices. The flexible ether linkage may lead to complex packing motifs, potentially inhibiting the close π-π stacking that is often beneficial for charge transport.

Rational Design Principles for Tunable Optoelectronic Behavior

The principles discussed in the preceding sections form the basis for the rational design of molecules with tailored optoelectronic properties. For derivatives of this compound, several strategies can be envisioned to tune its behavior.

Modification of the Linker: Changing the length and flexibility of the linker between the naphthalene and anthracene units can control the degree of intramolecular interaction. Replacing the methoxy bridge with a more rigid, conjugated linker could enhance electronic communication, leading to a smaller band gap and red-shifted emission. Conversely, a longer, more insulating linker would electronically isolate the two chromophores.

Positional Isomerism: Moving the attachment point of the (naphthalen-1-yl)methoxy group on the anthracene ring (e.g., to the 2- or 9-position) would significantly alter the electronic properties. As seen in substituted anthracenes, the position of the substituent has a profound impact on the oscillator strength and the energy of the excited states. nih.gov Similarly, using a different isomer of naphthalene (e.g., naphthalen-2-yl) would also lead to different conformational preferences and electronic coupling.

Substitution on the Aromatic Rings: Introducing additional electron-donating or electron-withdrawing groups on either the naphthalene or anthracene rings is a powerful tool for tuning the HOMO and LUMO energy levels. nih.govresearchgate.net For example, adding strong electron-withdrawing groups could enhance the charge-transfer character of the excited state, which might be desirable for applications in sensors or non-linear optics. The synthesis of various naphthalene-1,4-dione analogues has demonstrated how systematic substitution can be used to optimize for a specific biological activity, a principle that is equally applicable to tuning optoelectronic properties. nih.gov

By systematically applying these design principles, a library of compounds based on the this compound scaffold can be developed, with each member possessing a unique set of optical and electronic properties optimized for a specific application, from organic light-emitting diodes (OLEDs) to fluorescent probes.

Supramolecular Chemistry and Self Assembly

Principles of Non-Covalent Interactions in Self-Assembly

The self-assembly of molecules into well-defined, stable superstructures is governed by a variety of non-covalent interactions. numberanalytics.com These forces, while weaker than covalent bonds, are highly directional and act cooperatively to dictate the final architecture of the molecular assembly. numberanalytics.com For aromatic structures like anthracene (B1667546) and naphthalene (B1677914), several key non-covalent interactions are paramount. xjtlu.edu.cnrsc.org

π-π Stacking: The electron-rich π-systems of the anthracene and naphthalene rings can interact through π-π stacking. This interaction is a primary driving force for the aggregation of many aromatic molecules, leading to ordered columnar or layered structures. The relative orientation of the stacked rings (e.g., face-to-face, offset) significantly influences the electronic and photophysical properties of the resulting assembly.

Hydrogen Bonding: While "1-[(Naphthalen-1-YL)methoxy]anthracene" itself does not possess classical hydrogen bond donors, the introduction of suitable functional groups could enable this highly directional interaction to play a role in directing self-assembly. xjtlu.edu.cn The oxygen atom of the methoxy (B1213986) bridge can act as a hydrogen bond acceptor.

C-H···π Interactions: The hydrogen atoms attached to the aromatic rings can engage in weak hydrogen-bonding interactions with the electron-rich π-faces of adjacent molecules. These interactions, though individually weak, can collectively contribute to the stability and specific geometry of the supramolecular assembly.

The interplay and balance of these non-covalent forces are critical in determining the morphology and properties of the resulting supramolecular architectures. rsc.org

Host-Guest Chemistry Involving Anthracene and Naphthalene Scaffolds

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. The cavities and surfaces provided by self-assembled structures based on anthracene and naphthalene scaffolds can serve as hosts for various guest species.

The formation of host-guest complexes is driven by the same non-covalent interactions that govern self-assembly. The hydrophobic cavities of supramolecular assemblies can encapsulate guest molecules, a process often favored in aqueous media. acs.org For instance, macrocycles like cucurbit rsc.orguril have been shown to tether two anthracene moieties in a face-to-face arrangement, facilitating photochemical reactions. rsc.org This principle can be extended to the design of responsive systems where the binding or release of a guest is triggered by an external stimulus. fu-berlin.de

The potential for "this compound" to form host-guest complexes would depend on the nature of the self-assembled structures it forms. The cavities within these assemblies could potentially encapsulate small organic molecules or ions, leading to applications in sensing, catalysis, or controlled release.

Host ScaffoldGuest TypeDriving InteractionsPotential Application
Anthracene-based assembliesAromatic cationsCation-π, C-H···πRedox-controlled release fu-berlin.de
Naphthalene-based cagesAromatic moleculesπ-π stacking, H-bondingSensing, Separation
Cucurbit rsc.orguril with AnthraceneAnthracene moietiesHydrophobic effects, π-π stackingPhotodimerization control rsc.org

This table provides illustrative examples of host-guest systems involving anthracene and naphthalene scaffolds.

Aggregation-Induced Emission (AIE) and Related Phenomena

Many conventional fluorescent molecules exhibit strong emission in dilute solutions but suffer from aggregation-caused quenching (ACQ) in the aggregated state or in the solid state. rsc.org In contrast, a class of molecules known as aggregation-induced emission (AIE) luminogens show enhanced fluorescence upon aggregation. rsc.orgrsc.org This phenomenon is typically attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. researchgate.net

Anthracene and naphthalene derivatives have been extensively studied as AIE-active materials. rsc.orgrsc.orguts.edu.au The introduction of bulky side groups or the creation of twisted molecular geometries can promote AIE by preventing close π-π stacking that often leads to quenching. rsc.org For example, 9,10-diheteroarylanthracene derivatives display distinct AIE behaviors due to nonplanar conformations arising from intramolecular torsional effects. rsc.org Similarly, certain naphthalene diimides exhibit a strong AIE effect, with shorter alkyl chains at the imide positions favoring H-aggregation and leading to high quantum yields. uts.edu.au

The structure of "this compound," with its potential for restricted rotation around the ether linkage and the bulky nature of the naphthylmethyl group, suggests that it could exhibit AIE properties. The aggregation of this molecule could lead to a restriction of intramolecular motions, resulting in enhanced fluorescence in the solid state or in aggregated solutions.

Compound ClassKey Structural FeatureEmission BehaviorReference
9,10-DiheteroarylanthracenesNonplanar conformationAggregation-Induced Emission (AIE) rsc.org
9,10-Distyrylanthracene derivativesAlkoxy chain length variationTunable solid-state fluorescence rsc.org
Naphthalene diimidesShort alkyl chainsStrong AIE effect uts.edu.au
Anthracene-guanidine derivativeFormation of T-shaped dimerHighly emissive in aggregates acs.org

This table summarizes research findings on aggregation-induced emission in anthracene and naphthalene derivatives.

Self-Assembly Strategies for Ordered Architectures

The rational design of molecules containing anthracene and naphthalene moieties allows for the construction of highly ordered supramolecular architectures through various self-assembly strategies. rsc.org These strategies leverage the inherent directionality of non-covalent interactions to guide the formation of specific nanostructures.

Solution-Phase Self-Assembly: In solution, the interplay of solvent-solute and solute-solute interactions can drive the self-assembly of molecules into diverse morphologies, such as nanofibers, nanoribbons, vesicles, and nanotubes. nih.gov The choice of solvent is crucial, as it can influence the strength and nature of the non-covalent interactions.

Surface-Confined Self-Assembly: The self-assembly of molecules on solid surfaces, often investigated using techniques like scanning tunneling microscopy (STM), provides a powerful method for creating highly ordered two-dimensional (2D) nanostructures. xjtlu.edu.cnrsc.org The substrate can play an active role in templating the assembly process.

Hierarchical Self-Assembly: This strategy involves a multi-step process where pre-formed supramolecular structures serve as building blocks for the formation of larger, more complex architectures. rsc.org This approach allows for a higher degree of control over the final structure and its properties.

For "this compound," these strategies could be employed to create ordered films, fibers, or other nanostructures with tailored optical and electronic properties. The combination of the large aromatic surfaces of anthracene and naphthalene provides a strong driving force for assembly, while the flexible methoxy linker could allow for conformational adjustments to achieve well-ordered packing.

Stimulus-Responsive Supramolecular Materials and Systems

Stimulus-responsive or "smart" materials are capable of undergoing a change in their properties in response to an external trigger, such as light, heat, pH, or the presence of a chemical species. acs.orgmdpi.com Supramolecular systems are particularly well-suited for the development of such materials due to the dynamic and reversible nature of non-covalent interactions. nih.gov

Anthracene and naphthalene-based systems have been utilized in the creation of various stimulus-responsive materials:

Photo-responsive Systems: The photodimerization of anthracene is a well-known [4+4] cycloaddition reaction that can be reversed by UV light of a different wavelength or by heat. This reversible process can be used to control the assembly and disassembly of supramolecular structures, leading to photo-switchable gels or polymers. rsc.orgnih.gov

Chemo-responsive Systems: The binding of a specific guest molecule can induce a significant change in the structure and properties of a host assembly. fu-berlin.de This can be exploited for chemical sensing applications, where the binding event is transduced into an optical or electronic signal.

Thermo-responsive Systems: Changes in temperature can alter the balance of non-covalent interactions, leading to phase transitions or changes in the aggregation state of a supramolecular assembly. This can result in a corresponding change in the material's properties, such as its fluorescence. rsc.org

The "this compound" molecule, with its photoactive anthracene core, has the potential to be incorporated into photo-responsive materials. Furthermore, the self-assembled structures of this compound could be designed to respond to other stimuli, such as the introduction of specific guest molecules, leading to the development of novel smart materials. mdpi.commdpi.com

Applications in Advanced Organic Materials

Organic Semiconductors and Electronic Materials

Anthracene (B1667546) derivatives are foundational materials in the field of organic electronics. acs.org The inherent properties of the anthracene core, such as its rigid, planar structure and high air stability, make it an excellent candidate for semiconductor applications. acs.org Functionalization of the anthracene core, as seen in 1-[(Naphthalen-1-YL)methoxy]anthracene, is a key strategy to fine-tune its electronic properties and solid-state morphology, which are critical for device performance. acs.org

Active Layers in Organic Field-Effect Transistors (OFETs)

While specific performance data for this compound in Organic Field-Effect Transistors (OFETs) is not extensively documented in dedicated studies, the general characteristics of anthracene-based materials provide a strong basis for its potential. Anthracene derivatives are known to be advantageous for the active layer in OFETs due to the strong intermolecular interactions afforded by their planar structure. acs.org These interactions are crucial for efficient charge transport. The introduction of bulky substituents, such as the (naphthalen-1-yl)methoxy group, can strategically disrupt excessive π–π stacking, a phenomenon that can otherwise lead to undesirable emission spectra and reduced fluorescence in the solid state. acs.org This molecular design can help preserve the favorable electronic properties of the individual molecules within a thin film, which is essential for high-performance transistors. Covalent linking of aromatic units like anthracene can also lower the oxidation potential, which may facilitate more efficient charge injection from the electrodes in an OFET device. acs.org

Illustrative Performance of Related Anthracene-Based OFETs Due to a lack of specific experimental data for this compound, the following table presents typical performance metrics for other functionalized anthracene derivatives to illustrate their general capabilities in OFETs.

Anthracene Derivative ExampleHole Mobility (cm²/V·s)On/Off RatioDeposition Method
2,6-Diphenylanthraceneup to 34> 10⁶Single Crystal
Naphthyl-substituted anthracene (NaAnt)up to 1.10~ 10⁵Thin Film
Functionalized Anthradithiophenesup to 1.0Not specifiedSolution-deposited film

This table is for illustrative purposes and does not represent data for this compound.

Components in Organic Light-Emitting Diodes (OLEDs)

The primary documented application for this compound is in the field of Organic Light-Emitting Diodes (OLEDs). evitachem.com Its potential stems from the inherent luminescent properties of the anthracene chromophore. acs.orgevitachem.com Anthracene and its derivatives are renowned for their high fluorescence and quantum yields, often emitting in the blue region of the spectrum. mdpi.com In OLEDs, such materials can function as the emissive layer, where electrical charge is converted into light. The (naphthalen-1-yl)methoxy substituent can serve to modify the emission wavelength and enhance the material's thermal and morphological stability in the solid state, which are critical factors for the longevity and efficiency of an OLED device. mdpi.com By preventing tight molecular aggregation, the substituent helps maintain a high fluorescence quantum yield in the solid film, a crucial requirement for bright and efficient emitters. acs.org

Materials for Organic Photovoltaics (OPVs) and Solar Cells

In the context of organic photovoltaics (OPVs), anthracene-based compounds are explored for their potential as electron donor materials. The suitability of a material for OPVs is heavily dependent on its electronic energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). evitachem.com For efficient charge separation, the donor material's HOMO level must be well-aligned with the LUMO level of the electron acceptor, a role often filled by fullerene derivatives. Quantum chemical studies on various anthracene derivatives show that their HOMO-LUMO energy gaps can be tuned by introducing different functional groups. evitachem.com This tuning allows for optimization of the open-circuit voltage (Voc), a key parameter for solar cell efficiency. evitachem.com While specific studies on this compound for OPVs are not available, its fundamental structure suggests it could act as a sensitizer (B1316253), where the process of electron injection from the excited molecule to the conduction band of an acceptor is energetically favorable. evitachem.com

Calculated Electronic Properties for a Series of Anthracene-Based Molecules for OPVs The following data, derived from theoretical calculations on a series of anthracene compounds, illustrates how structural modifications can influence properties relevant to solar cells. Specific values for this compound are not available.

PropertyCalculated Value Range for Studied Series
HOMO Energy-5.21 eV to -5.65 eV
LUMO Energy-2.20 eV to -2.93 eV
Energy Gap (Egap)2.35 eV to 3.47 eV
Open-Circuit Voltage (Voc) vs. PCBM1.14 V to 1.58 V

Source: Adapted from theoretical studies on various anthracene derivatives. evitachem.comnih.gov

Fluorescent Probes and Sensing Materials (Focus on material properties and sensing mechanisms)

The high fluorescence sensitivity of the anthracene moiety to its chemical environment makes it a valuable platform for the development of fluorescent probes and sensors. mdpi.com The mechanism of sensing often relies on processes like photoinduced electron transfer (PET), where the fluorescence of the anthracene unit is "quenched" by a linked receptor group. mdpi.com Upon binding of a specific analyte (like a metal ion) to the receptor, the PET process can be inhibited, leading to a "turn-on" of fluorescence, which serves as the detectable signal. mdpi.com

Development of Chemo/Biosensors Based on Photophysical Changes

Anthracene derivatives have been successfully incorporated into chemosensors for the detection of various analytes, including metal ions. mdpi.com A common design strategy involves attaching a specific binding unit (receptor) to the fluorescent anthracene core (the signaling unit). For instance, derivatives bearing aniline (B41778) or thiourea (B124793) groups have shown sensitivity to ions like Cu(II) and Hg(II). mdpi.com The interaction between the ion and the receptor alters the electronic properties of the system, modulating the fluorescence intensity of the anthracene. Although this compound has not been specifically developed as a chemosensor, its structure contains an ether linkage that could potentially act as a weak binding site or be functionalized with more specific receptors to create new sensory materials.

Bioimaging Probes and Their Optical Characteristics

For a molecule to be effective in bioimaging, it must be luminescent and, ideally, possess chemical handles that allow for conjugation to biomolecules or improve water solubility. Anthracene and naphthalene (B1677914) derivatives have been explored as components for such probes. researchgate.net For example, derivatives have been synthesized to act as traps for reactive oxygen species like singlet molecular oxygen [O₂(¹Δg)] within cellular environments. researchgate.net These probes utilize the [4+4] photocycloaddition reaction of the anthracene core to trap the singlet oxygen, which can be monitored through changes in fluorescence. mdpi.comresearchgate.net The optical characteristics of this compound, with its strong fluorescence, make its core structure a candidate for further development into bioimaging agents, provided it can be rendered biocompatible and targeted to specific cellular components.

Photochromic and Thermochromic Materials

Photochromic materials undergo reversible changes in their absorption spectra, and thus their color, upon irradiation with light. Thermochromic materials exhibit similar changes in response to temperature variations. The potential for this compound to be used in such materials is primarily rooted in the photochemical behavior of the anthracene moiety.

Detailed Research Findings:

The anthracene core is well-known for its ability to undergo [4π+4π] photocycloaddition upon exposure to UV light, typically around 365 nm. mdpi.com This process links two anthracene molecules to form a photodimer, which is colorless as the extensive π-conjugation of the monomers is disrupted. This dimerization is often reversible, with the original anthracene monomers being regenerated upon heating or irradiation with shorter wavelength UV light, thus providing a basis for photochromism.

The specific structure of this compound, with a bulky naphthylmethoxy substituent at the 1-position of the anthracene, would likely influence this photodimerization process. The steric hindrance caused by this substituent could affect the kinetics and thermodynamics of dimer formation and dissociation. Depending on the exact stereochemistry, it might favor or hinder the formation of specific dimer isomers.

While the photochromism of anthracene derivatives is well-documented, there is no specific research available on the thermochromic properties of this compound. Generally, thermochromism in conjugated systems can arise from temperature-induced changes in molecular conformation or aggregation state, which in turn alter the electronic properties. For this compound, temperature changes could potentially alter the orientation of the naphthalene and anthracene rings relative to each other, leading to subtle changes in its absorption spectrum.

Table 1: Comparison of General Photophysical Properties of Anthracene and its Photodimer

PropertyAnthracene MonomerAnthracene Photodimer
Appearance Colorless solid with blue fluorescenceColorless solid
UV-Vis Absorption Strong absorption in the UV region (approx. 250-380 nm)Absorption shifted to shorter wavelengths (lacks extended conjugation)
Fluorescence Strong blue fluorescenceNon-fluorescent
Formation -Irradiation of anthracene monomer with UV light (e.g., >300 nm)
Dissociation Thermal or UV irradiation at shorter wavelengths (e.g., <300 nm)-

Light Harvesting and Energy Conversion Systems

Light-harvesting systems, inspired by natural photosynthesis, are designed to capture light energy and channel it to a specific location, often a reaction center where energy conversion occurs. The combination of naphthalene (an energy donor) and anthracene (an energy acceptor) within a single molecule like this compound makes it a prime candidate for studies in intramolecular light harvesting.

Detailed Research Findings:

The fundamental principle at play is Förster Resonance Energy Transfer (FRET), a non-radiative process where an excited donor chromophore transfers its energy to a nearby acceptor chromophore. The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and relative orientation between the two.

In this compound, the naphthalene moiety can absorb higher-energy photons (in the UV-A region) and, due to the close proximity enforced by the methoxy (B1213986) linker, efficiently transfer this energy to the anthracene moiety. The anthracene can then emit this energy as fluorescence at a longer wavelength (in the blue-violet region) or transfer it to another molecule. This intramolecular energy transfer is a key feature of artificial light-harvesting antennas. Such a system effectively broadens the absorption spectrum of the acceptor (anthracene) by utilizing photons that it would not efficiently absorb on its own. A vendor of this compound specifically notes its potential utility in energy transfer processes. evitachem.com

Table 2: Spectroscopic Properties of Naphthalene and Anthracene Chromophores Relevant to Energy Transfer

ChromophoreTypical Absorption Maxima (λ_max,abs)Typical Fluorescence Emission Maxima (λ_max,em)Role in Energy Transfer
Naphthalene ~220 nm, ~275 nm, ~312 nm~320-350 nmEnergy Donor
Anthracene ~252 nm, ~357 nm, ~375 nm~380-450 nmEnergy Acceptor

Note: The spectral overlap between the fluorescence emission of naphthalene and the absorption of anthracene is a key requirement for efficient FRET.

Functional Polymeric Materials Based on Anthracene and Naphthalene Derivatives

Incorporating chromophores like naphthalene and anthracene into polymer structures can create materials with tailored photophysical and electronic properties. These functional polymers are of interest for applications in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices.

Detailed Research Findings:

While there is no specific literature on polymers derived directly from this compound, the general strategies for creating such materials are well-established. Anthracene and naphthalene units can be incorporated into the main chain of a polymer or attached as side chains.

For this compound to be used as a monomer, it would first need to be functionalized with polymerizable groups, such as vinyl, acrylate, or halide moieties suitable for cross-coupling reactions. For instance, if a vinyl group were introduced onto either the naphthalene or anthracene ring, the resulting monomer could be polymerized via free-radical or controlled radical polymerization methods.

A polymer containing this compound as a repeating unit would be expected to exhibit the photophysical properties of the monomer, including strong UV absorption and blue fluorescence. The close packing of the chromophores in the solid state could, however, lead to aggregation-induced effects, such as excimer formation, which results in a red-shifted and structureless emission. mdpi.com This property can be exploited in designing materials for specific applications. For example, the formation of excimers can be sensitive to the local environment, making such polymers potentially useful as fluorescent sensors for detecting analytes that disrupt the polymer chain packing.

Table 3: Potential Polymerization Strategies and Properties for a this compound-based Polymer

Polymerization StrategyPotential MonomerExpected Polymer PropertiesPotential Applications
Chain-growth Polymerization Vinyl-functionalized this compoundHigh molecular weight, blue-fluorescent polymer. Potential for excimer emission in the solid state.Fluorescent sensors, active layers in OLEDs.
Step-growth Polymerization (e.g., Suzuki Coupling) Dihalo-functionalized this compoundConjugated or semi-conjugated polymer with well-defined structure.Organic semiconductors, light-emitting materials.

Conclusion and Future Research Directions

Current Challenges in Material Design and Characterization

The design and synthesis of complex aromatic compounds like 1-[(Naphthalen-1-YL)methoxy]anthracene present several challenges. The synthesis of anthracene (B1667546) derivatives can be complex, with traditional methods often suffering from low selectivity and requiring harsh reaction conditions. researchgate.netfrontiersin.org Achieving specific substitution patterns to fine-tune electronic and photophysical properties remains a significant synthetic obstacle. nih.govbeilstein-journals.org

A primary challenge in the design of fluorescent materials based on large aromatic systems like anthracene is avoiding fluorescence quenching in the solid state, which results from intermolecular aggregation. mdpi.com The inherent planarity of the anthracene core can promote π-π stacking, leading to diminished luminescence efficiency, a critical issue for applications like organic light-emitting diodes (OLEDs). mdpi.com While introducing bulky groups can mitigate this, it can also complicate synthesis and purification.

Furthermore, a detailed characterization of such materials is non-trivial. Understanding the precise relationship between molecular structure and material properties requires a sophisticated combination of analytical techniques. For instance, investigating the aromaticity reversals in the excited states of naphthalene (B1677914) and anthracene requires complex computational methods like complete-active-space self-consistent field (CASSCF) wavefunctions. acs.org Predicting and confirming how the methoxy (B1213986) bridge and the specific linkage (1-position on naphthalene) in this compound affect properties like intramolecular charge transfer (ICT), excited-state lifetimes, and quantum yields requires detailed spectroscopic and computational analysis. rsc.org

Table 1: Illustrative Photophysical Properties of Related Anthracene-Naphthalene Derivatives

This table presents representative data from related, but distinct, naphthalene and anthracene compounds to illustrate the types of properties and performance metrics relevant to the target molecule.

Compound IsomerMax. Absorption (λmax)Max. Emission (λmax)Application Note
1,2,3,4-Naphthalene Diimide (7-Ph)398 nm489 nmElectron-deficient scaffold for organic materials. beilstein-journals.org
1,2,3,4-Anthracene Diimide (8-Ph)499 nm525 nmReadily undergoes one-electron-reduction processes. beilstein-journals.org
9-(1-Naphthyl)-10-(2-naphthyl)anthraceneNot SpecifiedNot SpecifiedUsed as a fluorescent host in OLEDs with excellent lifetime. sigmaaldrich.com

Note: The data in this table is for illustrative purposes, drawn from compounds related to the subject of this article, and does not represent the specific properties of this compound.

Emerging Methodologies and Interdisciplinary Approaches

Overcoming the current challenges necessitates a move towards more advanced and integrated research methodologies. The field is increasingly benefiting from interdisciplinary approaches that merge organic synthesis, materials science, physics, and computational chemistry. acs.orgrsc.org

Advanced Synthesis and Screening: New synthetic strategies are revolutionizing the creation of anthracene derivatives. frontiersin.org Transition metal-catalyzed reactions, for example, offer more efficient and selective pathways to complex aromatic structures. researchgate.netfrontiersin.org Furthermore, the adoption of diversity-oriented fluorescence library approaches, which utilize combinatorial chemistry and high-throughput screening, can accelerate the discovery of new functional molecules. nih.gov This method circumvents limitations in rational probe design by creating large libraries of related compounds that can be rapidly screened for desired properties, such as specific sensing capabilities or high quantum yields. nih.gov

Computational Co-design: Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable. rsc.org These tools allow researchers to predict the optical and electronic properties of molecules like this compound before undertaking complex synthesis. DFT can be used to calculate frontier orbital energy levels (HOMO/LUMO), predict absorption and emission spectra, and understand charge transfer characteristics, thereby guiding the design of materials with tailored properties. rsc.org

Interdisciplinary Characterization: The development of advanced optical sensors and materials is an inherently interdisciplinary field, drawing from chemistry, biology, and physics. rsc.orgmdpi.com For example, the creation of fluorescent probes for biological imaging requires expertise not only in organic synthesis but also in cell biology and advanced microscopy techniques. nih.govrsc.org Similarly, developing materials for optoelectronic devices necessitates collaboration between chemists who synthesize the materials and physicists and engineers who fabricate and test the devices. rsc.org

Potential for Novel Functional Material Design and Applications

The structural framework of this compound, combining two highly fluorescent moieties, holds significant promise for a variety of advanced applications. Anthracene and its derivatives are well-known for their use as fluorescent probes, in chemical sensors, and as active components in optoelectronic materials. beilstein-journals.orgresearchgate.net

Organic Electronics: Anthracene-based compounds are pivotal in the advancement of OLED technology, particularly as emitters or host materials in the emissive layer. mdpi.comsigmaaldrich.com The combination with a naphthalene unit could be used to tune the emission color, charge transport properties, and thermal stability of the material. mdpi.com By carefully designing derivatives, it is possible to create materials for high-performance, stable deep-blue emitters, which remain a key challenge in the field. researchgate.net

Fluorescent Sensors and Probes: The development of fluorescent sensors for detecting a wide range of chemical and biological analytes is a rapidly growing field. rsc.orgijnc.ir The fluorescence of an anthracene-naphthalene system could potentially be modulated by external stimuli or the presence of specific analytes. This could be achieved through mechanisms like photo-induced electron transfer (PET) or Förster resonance energy transfer (FRET). rsc.org Such molecules could form the basis for highly sensitive probes for environmental monitoring or medical diagnostics. mdpi.com

Photonics and Other Materials: The strong UV absorption and visible light emission of anthracene derivatives make them valuable in various photonic applications. frontiersin.org This includes their use as scintillators for detecting radiation or as active media in organic lasers. pharmaguideline.com The unique structure of this compound could also be explored for creating novel liquid crystals or other "smart" materials whose properties change in response to light or other stimuli.

The future of functional materials based on this and related structures will depend on the successful integration of innovative synthetic methods, predictive computational modeling, and collaborative, interdisciplinary research to unlock their full potential. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.